molecular formula C14H15NO3 B184153 4-(Butylamino)-2-oxochromene-3-carbaldehyde CAS No. 167866-49-1

4-(Butylamino)-2-oxochromene-3-carbaldehyde

Cat. No. B184153
M. Wt: 245.27 g/mol
InChI Key: ZRDDDCSIZHRDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butylamino)-2-oxochromene-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and organic synthesis. This compound is also known as BuAOC and has a molecular formula of C16H17NO3.

Mechanism Of Action

The mechanism of action of BuAOC is not fully understood. However, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. BuAOC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

BuAOC has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. BuAOC has also been found to inhibit the production of reactive oxygen species (ROS) in normal cells, which may contribute to its selectivity towards cancer cells. In addition, BuAOC has been shown to inhibit the expression of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using BuAOC in lab experiments is its high potency against cancer cells. This allows for the use of lower concentrations of the compound, which can reduce the potential for toxicity in normal cells. However, BuAOC has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BuAOC. One area of research is the development of new analogs that may have improved efficacy and selectivity towards cancer cells. Another area of research is the investigation of the mechanism of action of BuAOC, which may lead to the identification of new targets for cancer therapy. Additionally, the use of BuAOC in combination with other anticancer agents may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-(Butylamino)-2-oxochromene-3-carbaldehyde involves the reaction of 4-hydroxy-2-oxochromene-3-carbaldehyde with butylamine in the presence of a catalyst such as sodium acetate. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification.

Scientific Research Applications

BuAOC has been extensively studied for its potential applications in drug discovery. It has been found to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. BuAOC has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

167866-49-1

Product Name

4-(Butylamino)-2-oxochromene-3-carbaldehyde

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-(butylamino)-2-oxochromene-3-carbaldehyde

InChI

InChI=1S/C14H15NO3/c1-2-3-8-15-13-10-6-4-5-7-12(10)18-14(17)11(13)9-16/h4-7,9,15H,2-3,8H2,1H3

InChI Key

ZRDDDCSIZHRDIR-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)C=O

Canonical SMILES

CCCCNC1=C(C(=O)OC2=CC=CC=C21)C=O

Origin of Product

United States

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